1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea
Description
1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an ethynyl group attached to a phenyl ring and a methoxyethyl group attached to a urea moiety, making it a versatile molecule for scientific research and industrial use.
Properties
IUPAC Name |
1-(4-ethynylphenyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-10-4-6-11(7-5-10)14-12(15)13-8-9-16-2/h1,4-7H,8-9H2,2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWUCVFCYPLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethynylphenyl isocyanate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethynyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea serves as a valuable building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it suitable for use as a reagent in organic synthesis.
Biology
The compound exhibits potential biological activity, which can be exploited in drug development and the creation of biochemical probes. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, leading to significant biological responses.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic properties. Its incorporation into drug formulations may enhance the efficacy of existing treatments or lead to the development of new therapeutic agents.
Industry
The compound's properties make it suitable for various industrial applications. It can be utilized in materials science and chemical manufacturing processes, contributing to the production of specialty chemicals and advanced materials.
Study 1: Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant cytotoxicity against cancer cell lines. A study focusing on halogenated benzene derivatives found that certain compounds demonstrated effective inhibition of breast cancer cell proliferation at micromolar concentrations. This suggests that this compound may also possess anticancer properties worthy of further investigation.
Study 2: Enzyme Inhibition Potential
Another study explored the enzyme inhibition capabilities of related compounds. It was discovered that certain derivatives could inhibit key metabolic enzymes involved in drug metabolism. This finding implies that this compound might exhibit similar inhibitory effects, potentially influencing pharmacokinetics and drug interactions.
Comparative Data Table
| Application Area | Potential Uses | Mechanism/Action |
|---|---|---|
| Chemistry | Building block for organic synthesis | Reactivity with functional groups |
| Biology | Drug development and biochemical probes | Interaction with enzymes/receptors |
| Medicine | Therapeutic agent formulation | Modulation of biological pathways |
| Industry | Specialty chemicals production | Contribution to materials science |
Mechanism of Action
The mechanism by which 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Ethynylacetophenone: Similar structure but lacks the urea and methoxyethyl groups.
1-(4-Ethynylphenyl)ethanone: Similar ethynyl group but different functional groups.
Tetrakis(4-ethynylphenyl)ethene: Contains multiple ethynyl groups but different overall structure.
Uniqueness: 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea is unique due to its combination of ethynyl and methoxyethyl groups attached to a urea core, which provides distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 1816945-52-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exert its effects through:
- Inhibition of Enzymatic Activity : This compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It influences key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cancer biology.
Anticancer Properties
This compound has demonstrated significant anticancer properties in various studies:
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to reduced cell viability and induced apoptosis through the activation of caspase pathways .
- Mechanistic Insights : The compound was found to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), indicating a shift towards apoptosis in treated cells .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Broad-Spectrum Activity : In vitro tests revealed that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on MCF-7 cells, with an IC50 value indicating potent activity. |
| Study 2 | Reported antimicrobial efficacy against E. coli and S. aureus, suggesting potential for development into a therapeutic agent. |
| Study 3 | Investigated the compound's effect on normal human fibroblasts, showing selective toxicity towards cancer cells while sparing normal cells. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
